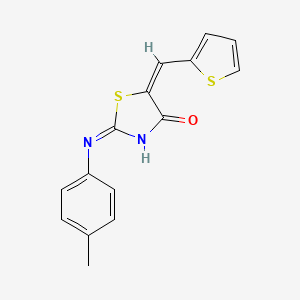

(2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-10-4-6-11(7-5-10)16-15-17-14(18)13(20-15)9-12-3-2-8-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZNNYDZZMSUGK-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, with the CAS number 312291-31-9, is a compound of interest due to its diverse biological activities. This thiazolidinone derivative has shown potential in various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

- Molecular Formula : C15H12N2OS2

- Molecular Weight : 300.39 g/mol

- Structural Characteristics : The compound features a thiazolidinone core, which is known for its biological activity, particularly in the modulation of inflammatory pathways and as a potential anticancer agent.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound may inhibit inflammatory pathways. This activity is significant in the context of diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The compound potentially modulates the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic effects.

2. Anticancer Potential

The compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to be linked to the disruption of cell cycle progression and induction of oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis; inhibition of proliferation |

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of inflammation compared to control groups. The compound was shown to decrease levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Case Study: Anticancer Activity

In a recent investigation involving human cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values indicating effective inhibition of cell growth. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives vary in substituents at positions 2 and 5, leading to differences in bioactivity, isomer ratios, and binding modes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Key Structural-Activity Relationship (SAR) Insights

Position 5 Substituents :

- Electron-withdrawing groups (e.g., nitrofuran in A52) enhance antimicrobial activity by promoting redox cycling and target protein interactions .

- Heterocyclic rings (thiophene, pyrazole) improve α-amylase inhibition via π-π stacking with aromatic residues (e.g., Phe-157 in α-amylase) .

- Bulkier substituents (e.g., naphthalene in ) reduce solubility but increase hydrophobic binding in enzyme pockets .

Position 2 Substituents: p-Tolylimino groups enhance lipophilicity and stabilize the imine bond, favoring interactions with hydrophobic enzyme pockets . Thiazolylimino groups (e.g., Compound 12) introduce additional hydrogen-bonding sites, critical for antibacterial activity .

Stereochemical Influence: 2E,5Z isomers dominate in solution (58–63% abundance) due to lower rotational energy barriers, as shown by DFT calculations .

Computational and Experimental Validation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, and how is its purity confirmed?

- Answer : The compound is synthesized via Knoevenagel condensation between 2-(p-tolylimino)thiazolidin-4-one and thiophene-2-carbaldehyde derivatives. Piperidine in refluxing ethanol catalyzes the reaction, yielding the product in 72–85% after recrystallization . Purity is confirmed by TLC (petroleum ether:ethyl acetate, 60:40) and elemental analysis (C, H, N). Structural characterization employs IR (C=O stretch at 1700–1720 cm⁻¹, exocyclic C=C at 1646–1691 cm⁻¹), ¹H NMR (distinct signals for –CH₃ at δ 2.11–2.31 and aromatic protons), and mass spectrometry .

Q. What are the primary biological activities reported for this compound?

- Answer : The compound exhibits:

- α-Amylase inhibition : Compound 5a (structurally analogous) shows 90.04% inhibition at 100 µg/mL, comparable to acarbose, via interactions with Phe-157, Phe-177, and Phe-300 residues in human pancreatic α-amylase .

- Antimycobacterial activity : Derivatives with nitrofuran substituents display MIC values of 0.78–1.56 µg/mL against Mycobacterium tuberculosis by targeting lumazine synthase (RibH) .

- PPAR-γ activation : Thiazolidinone analogs enhance glucose uptake (1.9-fold with methyl substituents) in 3T3-L6 adipocytes .

Q. How are configurational isomers (e.g., 2E,5E vs. 2Z,5Z) identified experimentally?

- Answer : ¹H NMR integration of distinct –CH₃ and pyrazole proton signals (e.g., δ 2.30 vs. 2.31 for –CH₃) quantifies isomer ratios. For example, 2E,5Z and 2Z,5Z isomers typically occur in 37.1–42.0% and 58.4–62.8% ratios, respectively, at 25°C . Restricted rotation around C=N (imine) and C=C (exocyclic) bonds stabilizes these isomers, confirmed by NOESY and DFT calculations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in isomer stability and reaction outcomes?

- Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates rotational energy barriers (10° increments) for C=N and C=C bonds. For example, the 2E,5E configuration is energetically favored by 2–3 kcal/mol over 2Z,5Z due to reduced steric hindrance between thiophene and p-tolyl groups . MD simulations (e.g., in DMSO) predict solvent-dependent isomer ratios, aligning with experimental NMR data .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Answer : Key modifications include:

- p-Tolyl substitution : Enhances α-amylase inhibition (90.04% vs. 58% for unsubstituted analogs) by improving hydrophobic interactions .

- Electron-withdrawing groups : Nitrofuran substituents increase antimycobacterial activity (MIC 0.78 µg/mL) by promoting H-bonding with RibH active sites .

- Thiophene vs. pyrazole : Thiophene improves π-π stacking with Phe residues in α-amylase, while pyrazole derivatives show weaker docking scores (−8.43 kcal/mol vs. −6.83 kcal/mol) .

Q. How are molecular docking and dynamics used to validate mechanisms of action?

- Answer : Docking (AutoDock Vina) against α-amylase (PDB: 2QV4) identifies binding poses where the thiophene ring engages in CH–π interactions with Phe-157/177. MD simulations (GROMACS, 100 ns) confirm stability with RMSD < 2.0 Å . For RibH inhibition, MM-PBSA calculations show ΔGbind = −35.2 kcal/mol for nitrofuran derivatives, driven by electrostatic interactions with Arg-92 and Asp-67 .

Q. What experimental controls address variability in biological assay results (e.g., MIC discrepancies)?

- Answer :

- Positive controls : Acarbose for α-amylase, isoniazid for M. tuberculosis .

- Solvent controls : DMSO ≤ 1% to avoid cytotoxicity .

- Replicates : Triplicate measurements with SEM < 5% .

- Crystal structure validation : Compare ligand poses in docking with X-ray crystallography (e.g., 2QV4 active site) .

Methodological Notes

- Isomer Handling : Use low-polarity solvents (e.g., ethanol) to minimize isomer interconversion during synthesis .

- DFT Protocols : Include solvent effects (IEFPCM model) and dispersion corrections (D3BJ) for accurate energy comparisons .

- Biological Assays : Pre-incubate α-amylase with inhibitors for 15 min at 37°C to ensure equilibrium binding before substrate addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.